molecular formula C11H9F3N2O2 B2823043 methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 139591-08-5

methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No. B2823043
CAS RN: 139591-08-5
M. Wt: 258.2
InChI Key: CFNRZUOLQSNEOO-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate” is a chemical compound with the CAS Number: 139591-08-5 . It has a molecular weight of 258.2 . The IUPAC name for this compound is methyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Agrochemicals and Pesticides

In the realm of agriculture, this compound has relevance as well:

Organic Synthesis

The compound’s synthetic versatility makes it valuable in organic chemistry:

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethyl-containing compounds have been the focus of significant research due to their wide range of applications in pharmaceuticals, agrochemicals, and other industries . It is expected that future research will continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNRZUOLQSNEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

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